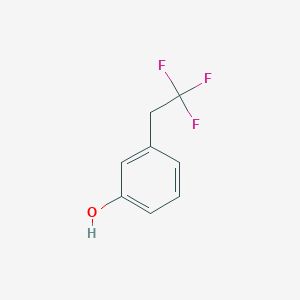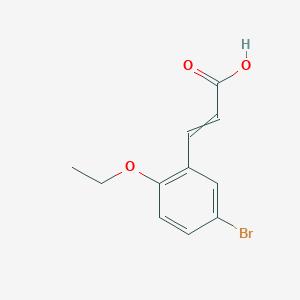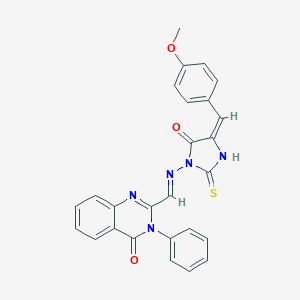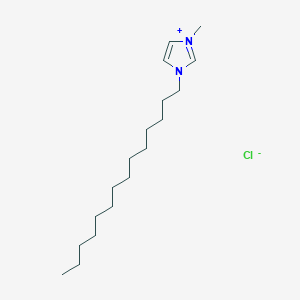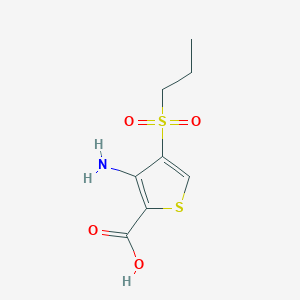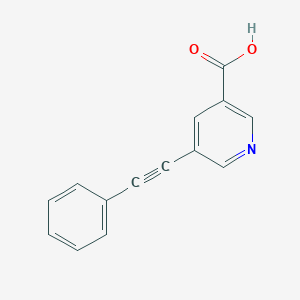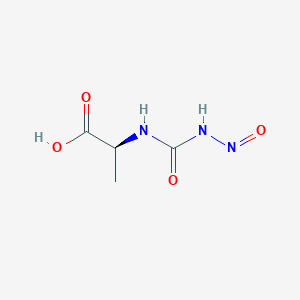
(2S)-2-(nitrosocarbamoylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(nitrosocarbamoylamino)propanoic acid, also known as NCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
(2S)-2-(nitrosocarbamoylamino)propanoic acid has been extensively studied for its potential applications in various fields, including cancer therapy, neuroprotection, and cardiovascular disease. Studies have shown that (2S)-2-(nitrosocarbamoylamino)propanoic acid can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (2S)-2-(nitrosocarbamoylamino)propanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (2S)-2-(nitrosocarbamoylamino)propanoic acid has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Mechanism of Action
The mechanism of action of (2S)-2-(nitrosocarbamoylamino)propanoic acid involves the formation of nitric oxide, which is a potent vasodilator and has various physiological effects. Nitric oxide is formed by the reaction between (2S)-2-(nitrosocarbamoylamino)propanoic acid and glutathione, which is present in cells. The resulting nitric oxide then activates various signaling pathways, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
(2S)-2-(nitrosocarbamoylamino)propanoic acid has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and cardioprotection. Additionally, (2S)-2-(nitrosocarbamoylamino)propanoic acid has been found to reduce inflammation and oxidative stress in various tissues, leading to improved cellular function.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2S)-2-(nitrosocarbamoylamino)propanoic acid is its potential applications in various fields, including cancer therapy, neuroprotection, and cardiovascular disease. Additionally, (2S)-2-(nitrosocarbamoylamino)propanoic acid is relatively easy to synthesize and purify, making it a viable candidate for further research. However, one of the limitations of (2S)-2-(nitrosocarbamoylamino)propanoic acid is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Future Directions
There are several future directions for the research on (2S)-2-(nitrosocarbamoylamino)propanoic acid, including the development of more efficient synthesis methods, the evaluation of its potential toxicity, and the identification of its target proteins and signaling pathways. Additionally, further studies are needed to evaluate the potential applications of (2S)-2-(nitrosocarbamoylamino)propanoic acid in various fields, including cancer therapy, neuroprotection, and cardiovascular disease.
Conclusion:
In conclusion, (2S)-2-(nitrosocarbamoylamino)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2S)-2-(nitrosocarbamoylamino)propanoic acid have been discussed in this paper. Further research is needed to fully understand the potential of (2S)-2-(nitrosocarbamoylamino)propanoic acid in various fields and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of (2S)-2-(nitrosocarbamoylamino)propanoic acid involves the reaction between L-serine and nitrosourea in the presence of a base. The resulting compound is then purified using chromatography techniques to obtain pure (2S)-2-(nitrosocarbamoylamino)propanoic acid.
properties
CAS RN |
179108-92-0 |
|---|---|
Product Name |
(2S)-2-(nitrosocarbamoylamino)propanoic acid |
Molecular Formula |
C4H7N3O4 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
(2S)-2-(nitrosocarbamoylamino)propanoic acid |
InChI |
InChI=1S/C4H7N3O4/c1-2(3(8)9)5-4(10)6-7-11/h2H,1H3,(H,8,9)(H2,5,6,10,11)/t2-/m0/s1 |
InChI Key |
HFGNNOOHSVPEDZ-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)NN=O |
SMILES |
CC(C(=O)O)NC(=O)NN=O |
Canonical SMILES |
CC(C(=O)O)NC(=O)NN=O |
synonyms |
L-Alanine,N-[(nitrosoamino)carbonyl]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



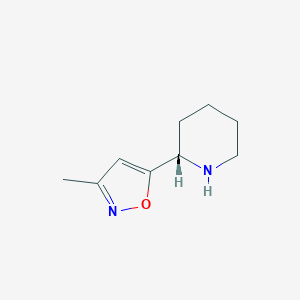
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)


![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
